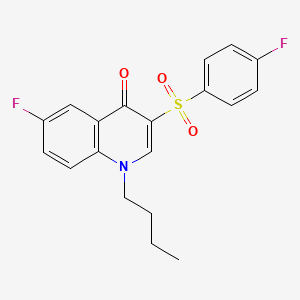

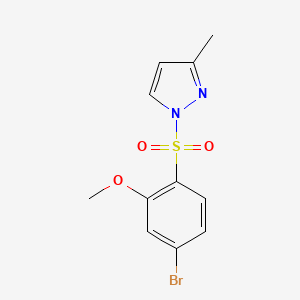

![molecular formula C25H22N4OS B2461967 N-bencil-N-etil-2-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamida CAS No. 896707-33-8](/img/structure/B2461967.png)

N-bencil-N-etil-2-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide” is a derivative of benzimidazo[1,2-c]quinazolin-6-ones . Benzimidazo[1,2-c]quinazolin-6-ones are a class of nitrogen-rich heterocyclic compounds .

Synthesis Analysis

The synthesis of benzimidazo[1,2-c]quinazolin-6-ones has been achieved through a highly regioselective C–C bond cleavage/amination of isatins by reacting with o-phenylene diamines . This method is operationally simple, enabling the C–C bond cleavage and triple C–N bond formation, wherein molecular oxygen is the sole required oxidant .Chemical Reactions Analysis

The chemical reactions involving benzimidazo[1,2-c]quinazolin-6-ones have been studied. A metal-free oxidative radical methylation/arylation of 2-arylbenzoimidazoles has been developed . The reaction proceeds through a sequential methyl radical addition/cyclization pathway .Mecanismo De Acción

2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide binds to the orthosteric site of mGluR1 and induces a conformational change that activates the receptor and triggers downstream signaling cascades. The activation of mGluR1 leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER) and releases Ca2+ into the cytoplasm, which activates various Ca2+-dependent enzymes and transcription factors. DAG activates protein kinase C (PKC), which phosphorylates and regulates the activity of various proteins.

Biochemical and physiological effects:

The activation of mGluR1 by 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide has been shown to have various biochemical and physiological effects, such as the modulation of synaptic transmission, neuronal excitability, and gene expression. 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide can enhance the release of glutamate and other neurotransmitters from presynaptic terminals, which can potentiate or depress synaptic transmission depending on the context. 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide can also regulate the activity of ion channels and receptors, such as NMDA receptors, AMPA receptors, and GABA receptors, which can affect neuronal excitability and plasticity. 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide can induce the expression of immediate-early genes, such as c-fos and Arc, which are involved in the consolidation and storage of long-term memories.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide has several advantages as a research tool, such as its high selectivity and potency for mGluR1, its ability to penetrate the blood-brain barrier, and its stability and solubility in aqueous solutions. However, 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide also has some limitations, such as its potential off-target effects at high concentrations, its short half-life and rapid metabolism in vivo, and its potential toxicity and side effects in animal models.

Direcciones Futuras

There are several future directions for the research on 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide and mGluR1, such as the development of more selective and potent mGluR1 agonists and antagonists, the investigation of the role of mGluR1 in various brain regions and circuits, the exploration of the interaction between mGluR1 and other neurotransmitter systems, and the translation of the preclinical findings to clinical applications for neurological and psychiatric disorders.

Métodos De Síntesis

The synthesis of 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide involves several steps, including the condensation of 2-aminobenzimidazole and 2-chloroquinazoline, followed by thiolation with 2-mercaptobenzothiazole and N-alkylation with benzyl bromide and ethyl acetate. The final product is obtained after purification by column chromatography and recrystallization. The purity and identity of 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide can be confirmed by various analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Aplicaciones Científicas De Investigación

Química de polímeros y ciencia de materiales

La estructura cíclica tensada que contiene nitrógeno de N-bencil-N-etil-2-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamida la convierte en un bloque de construcción interesante para la polimerización. A pesar de los desafíos asociados con el control de la polimerización de estos monómeros, los polímeros resultantes tienen varias aplicaciones cruciales:

Transfección genética no viral: Los polímeros basados en este compuesto pueden encontrar aplicaciones en la administración de genes, donde pueden transportar material genético a las células de manera eficiente sin depender de vectores virales .

Química medicinal y desarrollo de fármacos

Si bien el compuesto en sí no se ha utilizado directamente como fármaco, comprender sus características estructurales puede inspirar el diseño de nuevos agentes farmacéuticos. Notablemente:

- Grupo 2-feniletilamina: El grupo feniletilamina presente en este compuesto es un motivo común en la química medicinal. Las catecolaminas endógenas como la dopamina, la norepinefrina y la epinefrina contienen este grupo y juegan un papel crucial en la neurotransmisión, la regulación del estado de ánimo y las respuestas al estrés .

Química bioinorgánica e interacción con el ADN

El complejo de níquel(II) del compuesto ha sido estudiado por su interacción con el ADN de timo de ternera. Aunque la unión es principalmente electrostática, esta investigación arroja luz sobre posibles aplicaciones en el reconocimiento del ADN y la administración dirigida de fármacos .

Propiedades

IUPAC Name |

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-benzyl-N-ethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4OS/c1-2-28(16-18-10-4-3-5-11-18)23(30)17-31-25-27-20-13-7-6-12-19(20)24-26-21-14-8-9-15-22(21)29(24)25/h3-15H,2,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKKALMDYPJGJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

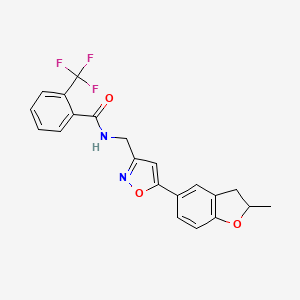

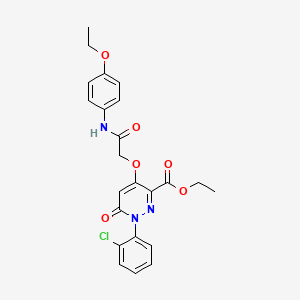

![6-Cyclopropyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2461885.png)

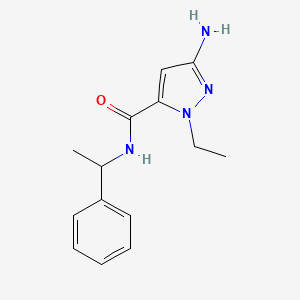

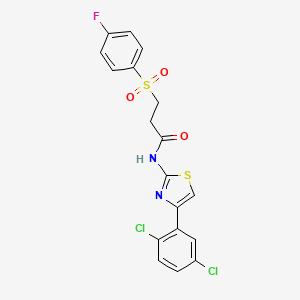

![4,7-Dimethyl-2-[(3-methylphenyl)methyl]-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2461886.png)

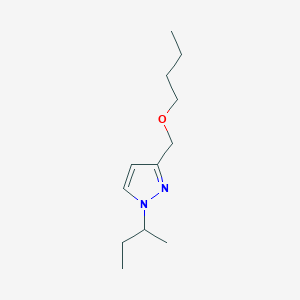

![{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(propan-2-yl)amine dihydrochloride](/img/structure/B2461887.png)

![1-(4-Fluorophenyl)-4-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone](/img/structure/B2461897.png)

![N-[(1-Oxo-2H-isoquinolin-4-yl)methyl]but-2-ynamide](/img/structure/B2461900.png)

![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2461903.png)